molecular formula C23H24N2O4 B11404737 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

Cat. No.: B11404737
M. Wt: 392.4 g/mol
InChI Key: ONANYMDXSKJOTH-UHFFFAOYSA-N
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Description

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one is a synthetic organic compound that combines a chromenone core with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the chromenone derivative with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent like carbonyldiimidazole (CDI).

    Final Coupling: The final step involves coupling the piperazine derivative with the chromenone core under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the reagents used.

Scientific Research Applications

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the brain, leading to changes in mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine moiety and interacts with serotonin receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia, also features a piperazine ring.

    Urapidil: An antihypertensive agent with a similar structural motif.

Uniqueness

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one is unique due to its specific combination of a chromenone core and a piperazine moiety, which may confer distinct pharmacological properties compared to other compounds with similar structures. Its potential for modulating multiple neurotransmitter systems makes it a promising candidate for further research in neuropharmacology.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5,7-dimethylchromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-15-12-16(2)22-18(26)14-21(29-20(22)13-15)23(27)25-10-8-24(9-11-25)17-6-4-5-7-19(17)28-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

ONANYMDXSKJOTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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